2-(3-Methoxybenzoyl)oxazole
CAS No.: 898759-47-2
Cat. No.: VC2289505
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898759-47-2 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | (3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |
| Standard InChI | InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 |
| Standard InChI Key | YQIRAZOUSOTBIV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)C2=NC=CO2 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=NC=CO2 |
Introduction
Structural Identity and Basic Properties
2-(3-Methoxybenzoyl)oxazole is characterized by its oxazole ring connected to a 3-methoxybenzoyl group. The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, which contributes to the compound's diverse chemical reactivity and biological potential. This compound belongs to the broader family of oxazole derivatives, which have garnered significant interest in medicinal chemistry research.
The compound features a distinctive molecular structure with the following identifiers and physical properties:
| Property | Value |
|---|---|
| CAS Number | 898759-47-2 |
| MDL Number | MFCD07699337 |
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| Minimum Commercial Purity | 95%-97% |
| Storage Recommendation | Cool, dry place |
Table 1: Physical and Chemical Properties of 2-(3-Methoxybenzoyl)oxazole
The chemical structure of 2-(3-Methoxybenzoyl)oxazole incorporates both electron-withdrawing and electron-donating elements, creating a unique electronic distribution that affects its reactivity patterns. The oxazole ring provides a scaffold for various interactions, while the methoxybenzoyl group influences its lipophilicity and potential binding characteristics with biological targets.
Chemical Synthesis and Reactivity
Chemical Reactivity
2-(3-Methoxybenzoyl)oxazole can undergo various chemical reactions typical of both oxazoles and benzoyl derivatives. These reactions include:
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Electrophilic Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, although these typically require more forcing conditions compared to benzene derivatives.
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Nucleophilic Reactions: The carbonyl group in the methoxybenzoyl portion can serve as a site for nucleophilic addition reactions.
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Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, which might provide pathways for further derivatization .
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Functional Group Transformations: The methoxy group presents opportunities for additional modifications through demethylation or other transformations.
Research Context and Recent Advancements
Oxazole Research Landscape
While specific research focused on 2-(3-Methoxybenzoyl)oxazole appears limited, the broader field of oxazole research provides important context. Recent advancements (2018-2023) have expanded our understanding of oxazole derivatives' therapeutic potential :
| Therapeutic Area | Key Findings | Potential Relevance to 2-(3-Methoxybenzoyl)oxazole |
|---|---|---|
| Anticancer | Diverse mechanisms including enzyme inhibition and cytotoxicity | Structure suggests potential for similar activities |
| Antibacterial | Activity against various bacterial strains including resistant ones | Methoxybenzoyl group may enhance membrane penetration |
| CNS Modulation | Effects on various neurological targets and pathways | Potential neuroprotective properties |
| Antidiabetic | Influence on glucose metabolism and related pathways | Possible applications in metabolic disorders |
| Enzyme Inhibition | Inhibitory effects on various clinically relevant enzymes | Structure amenable to binding enzyme active sites |
Table 2: Recent Research Findings on Oxazole Derivatives and Potential Relevance to 2-(3-Methoxybenzoyl)oxazole
Future Research Directions
The potential applications of 2-(3-Methoxybenzoyl)oxazole suggest several promising research directions:
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Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, antiviral, anticancer, and other biological activities would provide valuable insights into its therapeutic potential .
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect its biological profile could lead to more potent or selective derivatives .
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Mechanism of Action Studies: Elucidation of molecular targets and biochemical pathways influenced by this compound would enhance understanding of its biological effects .
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Synthetic Methodology Development: Refinement of synthetic routes could improve yield, purity, and scalability, facilitating broader research applications .
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Combination Studies: Evaluation of synergistic effects with established therapeutic agents could reveal novel therapeutic strategies .
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